synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
An In-depth Technical Guide to the Synthesis of 4-Methyl-3-nitroquinolin-2(1H)-one
Executive Summary
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The targeted synthesis of specific derivatives is therefore of paramount importance for drug discovery and development. This guide provides a comprehensive, in-depth technical overview of a reliable two-step synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration. The narrative moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, from the initial cyclization forming the quinolinone core to the regioselective electrophilic nitration. Detailed, field-tested protocols are provided for researchers, scientists, and drug development professionals, ensuring both reproducibility and a deep understanding of the chemical transformations involved.
Strategic Overview of the Synthesis
The is most effectively approached via a two-stage process. This strategy leverages commercially available starting materials and employs robust, well-characterized reactions.
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Stage 1: Heterocyclic Ring Formation. Synthesis of the precursor, 4-Methylquinolin-2(1H)-one, via an acid-catalyzed condensation and cyclization reaction.
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Stage 2: Electrophilic Aromatic Substitution. Regioselective nitration of the 4-Methylquinolin-2(1H)-one precursor at the C3 position.
This linear approach ensures high yields and simplifies the purification of the final product by building complexity in a controlled, stepwise manner.
Stage 1: Synthesis of 4-Methylquinolin-2(1H)-one
The foundational step is the construction of the quinolinone ring system. For this, the Camps cyclization is an effective and reliable method, involving the intramolecular cyclization of an acetoacetic anilide, formed in situ from aniline and ethyl acetoacetate.
Mechanistic Rationale: The Camps Cyclization
The Camps cyclization is predicated on the reaction of an aniline with a β-ketoester. The choice of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is critical. The acid serves two primary functions: first, it catalyzes the initial formation of the anilide intermediate, and second, it facilitates the subsequent intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring of the aniline. This is followed by dehydration to yield the stable, conjugated quinolinone system. This method is advantageous due to the low cost of starting materials and the generally high yields achieved.
Tautomerism in 4-Methylquinolin-2(1H)-one
It is essential to recognize that the product of this reaction, 4-methylquinolin-2(1H)-one, exists in tautomeric equilibrium with its enol form, 4-methyl-2-hydroxyquinoline. Spectroscopic evidence confirms that the keto (amide) form is the predominant tautomer in most solvents and in the solid state.[1] For the purpose of this synthesis, it is referred to as 4-methylquinolin-2(1H)-one, which accurately reflects its dominant structure and reactivity in the subsequent nitration step.
Detailed Experimental Protocol: Precursor Synthesis
This protocol is adapted from established literature procedures for quinolinone synthesis.[2]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Aniline | 93.13 | 3.07 g (3.0 mL) | 32.9 | Freshly distilled |
| Ethyl Acetoacetate | 130.14 | 17.1 g (17.0 mL) | 131.6 | Reagent grade |
| Polyphosphoric Acid (PPA) | ~85 (avg.) | 16.0 g | ~47.3 | High viscosity |
Procedure:
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Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser.
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Initial Mixing: To the flask, add aniline (32.9 mmol) and ethyl acetoacetate (131.6 mmol). Note: An excess of the β-ketoester is used to drive the initial anilide formation.
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Catalyst Addition & Heating: Begin stirring the mixture and carefully add polyphosphoric acid (16.0 g). The viscosity will increase significantly. Heat the reaction mixture to 170 °C using a heating mantle.
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Reaction Monitoring: Maintain the temperature at 170 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
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Quenching: After 1 hour, allow the reaction mixture to cool to approximately 80-90 °C. Cautiously and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
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Isolation: Stir the ice-water slurry for 1 hour to ensure complete precipitation. Collect the resulting solid by vacuum filtration, washing the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
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Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight. A pale yellow or off-white solid is expected. The typical yield is around 45-55%.
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Purification (Optional): If required, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[3]
Stage 2: Electrophilic Nitration
The second stage involves the introduction of a nitro (-NO₂) group onto the quinolinone ring. This is a classic electrophilic aromatic substitution reaction, where the regioselectivity is dictated by the electronic properties of the existing substituents.
Mechanistic Considerations & Regioselectivity
The nitration of aromatic systems proceeds via an electrophilic attack by the nitronium ion (NO₂⁺).[4] The position of this attack on the 4-methylquinolin-2(1H)-one ring is not random. The quinolinone ring system contains both activating and deactivating features.
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Activating Group: The hydroxyl group at C4 (in the enol tautomer) or the amide resonance effect is strongly activating and ortho-, para-directing.
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Directing Influence: The C3 position is ortho to the powerful C4 activating group, making it the most electron-rich and sterically accessible position for electrophilic attack. The methyl group at C4 also provides weak activation.
Therefore, the nitronium ion will preferentially attack the C3 position, leading to the desired product, 4-Methyl-3-nitroquinolin-2(1H)-one. Studies on the nitration of similar 4-hydroxyquinoline systems confirm that substitution occurs predominantly at the C3 position.[5]
Detailed Experimental Protocol: Nitration
This protocol is based on established methods for the nitration of activated quinolone systems.[2]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methylquinolin-2(1H)-one | 159.18 | 1.67 g | 10.5 | From Stage 1 |
| Propionic Acid | 74.08 | ~105 mL | - | Solvent |
| Nitric Acid (70%) | 63.01 | 4.4 mL | ~69.6 | Corrosive, Oxidizer |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Methylquinolin-2(1H)-one (10.5 mmol) in 100 mL of propionic acid. Stir until a clear solution is obtained.
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Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (4.4 mL) to propionic acid (4.7 mL). Cool this mixture in an ice bath.
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Addition of Nitrating Agent: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the quinolinone over a period of 1 hour. It is crucial to maintain the reaction temperature at room temperature (20-25 °C) during the addition, using a water bath if necessary to dissipate any heat generated.
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Heating: After the addition is complete, raise the temperature of the reaction mixture to 125 °C and maintain it for 2 hours.
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Isolation: After 2 hours, cool the reaction mixture to room temperature. A solid precipitate should form. Collect the solid by vacuum filtration.
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Washing and Neutralization: Wash the filter cake with a small amount of cold water. Subsequently, suspend the crude solid in a saturated sodium bicarbonate (NaHCO₃) solution and stir for 1 hour at 0 °C (ice bath). This step neutralizes any residual acid.
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Final Filtration and Drying: Collect the neutralized solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the final product in a vacuum oven at 60 °C. The expected yield is approximately 70-75%.
Product Characterization
The identity and purity of the final product, 4-Methyl-3-nitroquinolin-2(1H)-one, should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | Yellow powdery solid |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molar Mass | 204.18 g/mol |
| Melting Point | >250 °C (with decomposition) |
| ¹H NMR (DMSO-d₆) | Expected signals for aromatic protons, a methyl singlet, and an N-H proton. |
| Mass Spec (ESI-MS) | Expected m/z: 205.1 [M+H]⁺ |
Safety and Handling
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Strong Acids: Polyphosphoric acid, sulfuric acid, and nitric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Work in a well-ventilated fume hood.
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Nitrating Agents: The mixture of nitric and sulfuric acids is a powerful oxidizing agent and can react violently with organic materials. Additions should be performed slowly and with cooling to control the exothermic reaction.
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Thermal Hazards: The reactions are performed at elevated temperatures. Use appropriate heating equipment and exercise caution to avoid thermal burns.
Conclusion and Outlook
This guide has detailed a robust and reproducible two-stage synthesis for 4-Methyl-3-nitroquinolin-2(1H)-one. By understanding the mechanistic underpinnings of both the Camps cyclization and the subsequent electrophilic nitration, researchers can confidently execute this synthesis and troubleshoot potential issues. The final product serves as a versatile chemical intermediate. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse functionalities through amide coupling or other transformations, making it a valuable building block for the synthesis of novel bioactive compounds.
References
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Mostafa, M. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. Available at: [Link]
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Hartshorn, M. P., et al. (1979). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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